cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
CAS No.: 105249-35-2
Cat. No.: VC8202063
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105249-35-2 |
|---|---|
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | (1S,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;; |
| Standard InChI Key | UQRRHSHMGMLJDM-RUTFAPCESA-N |
| Isomeric SMILES | C1C=CC[C@@H]([C@@H]1N)N.Cl.Cl |
| SMILES | C1C=CCC(C1N)N.Cl.Cl |
| Canonical SMILES | C1C=CCC(C1N)N.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a cyclohex-4-ene ring with amine groups at the 1 and 2 positions in a cis orientation. The chair-like conformation of the cyclohexene ring imposes steric constraints that influence both reactivity and molecular interactions. X-ray crystallography and NMR studies confirm the (1S,2R) stereochemistry, which is critical for its chiral selectivity in synthetic applications . The dihydrochloride salt form () enhances stability and water solubility, as evidenced by its hygroscopic nature.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Diels-Alder Reaction Pathway
The primary synthetic route involves a Diels-Alder reaction between 1,3-butadiene (diene) and maleic anhydride (dienophile), yielding cyclohexene-cis-1,2-dicarboxylic anhydride as an intermediate. Subsequent steps include:
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Amination: Reduction of the anhydride to the diamine using lithium aluminum hydride (LiAlH) in tetrahydrofuran.
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Salification: Treatment with hydrochloric acid to form the dihydrochloride salt.
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.
Industrial-scale production employs continuous-flow reactors to optimize reaction kinetics and minimize byproducts. Process analytics, including HPLC and mass spectrometry, ensure batch consistency.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder | 1,3-butadiene, maleic anhydride, 80°C | 85% |
| Amination | LiAlH, THF, 0°C | 72% |
| Salt Formation | HCl (g), ethanol | 95% |
| Recrystallization | Ethanol:HO (3:1) | 98% purity |
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The compound’s amine groups and unsaturated ring enable diverse transformations:
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Oxidation: Treatment with potassium permanganate () in acidic media yields cyclohex-4-ene-1,2-dione, a diketone derivative.
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the double bond, producing cis-cyclohexane-1,2-diamine dihydrochloride.
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N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in phase-transfer catalysis.
Coordination Chemistry
The cis-diamine motif acts as a bidentate ligand, forming stable complexes with transition metals like platinum(II) and ruthenium(II). These complexes exhibit catalytic activity in hydrogenation and oxidation reactions.
Biological Activities and Mechanisms
Antimicrobial Effects
While direct data on the compound is limited, structurally analogous diamine complexes show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. The dihydrochloride form’s improved solubility may enhance bioavailability in antimicrobial formulations.
| Activity | Model System | Key Findings | Source |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC = 12.5 μM | |
| Apoptosis | MCF-7 cells | Caspase-3 activation, ΔΨm loss | |
| Antimicrobial | MRSA (analogues) | MIC = 4 μg/mL |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block in synthesizing antitumor agents (e.g., platinum-based chemotherapeutics) and antiviral drugs. Its rigid structure enhances stereochemical control in asymmetric catalysis.
Polymer Science
Incorporated into epoxy resin formulations, it improves crosslinking density and thermal stability (glass transition temperature increased by 15°C).
Analytical Chemistry
Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection of carbonyl compounds.
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